molecular formula C17H16N4O4S B3535549 N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide

Cat. No.: B3535549
M. Wt: 372.4 g/mol
InChI Key: MSBSMIAOPUQONX-UHFFFAOYSA-N
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Description

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes an acetylated methylamino group, a nitrobenzamide moiety, and a carbonothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide typically involves multiple steps:

    Acetylation: The process begins with the acetylation of 4-aminophenylamine using acetic anhydride in the presence of a base such as pyridine to form 4-[acetyl(methyl)amino]phenylamine.

    Thiocarbamoylation: The acetylated product is then reacted with carbon disulfide and a suitable amine to introduce the carbonothioyl group, forming N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl] intermediate.

    Nitration: Finally, the intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, bases like sodium hydroxide.

Major Products

    Reduction of Nitro Group: N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-aminobenzamide.

    Reduction of Carbonothioyl Group: N-[({4-[acetyl(methyl)amino]phenyl}amino)methylthio]-3-nitrobenzamide.

Scientific Research Applications

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with enzymes and proteins are of interest for understanding biochemical pathways and developing inhibitors.

Mechanism of Action

The mechanism by which N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-methylbenzamide
  • N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide

Uniqueness

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a carbonothioyl linkage, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-11(22)20(2)14-8-6-13(7-9-14)18-17(26)19-16(23)12-4-3-5-15(10-12)21(24)25/h3-10H,1-2H3,(H2,18,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBSMIAOPUQONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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